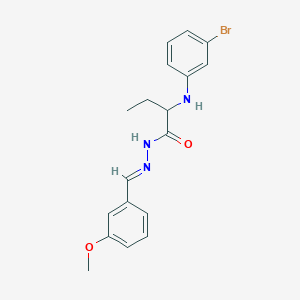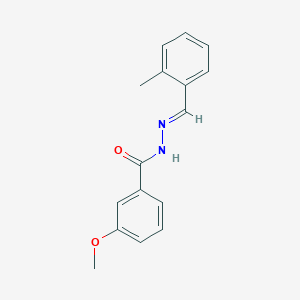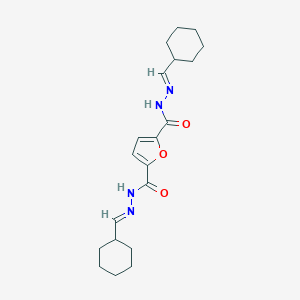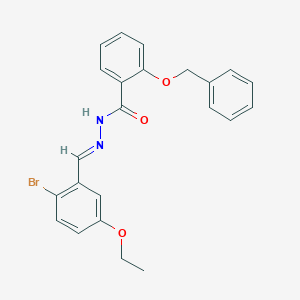![molecular formula C30H28N6O2S B449311 3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as oxo, anilino, and diazenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diazenyl aniline derivatives, followed by their coupling with other functional groups under controlled conditions. Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-oxo-3-{4-[(2-pyrimidinylamino)sulfonyl]anilino}propyl)sulfanyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide
- Carbamate esters
Uniqueness
3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H28N6O2S |
|---|---|
Molecular Weight |
536.6g/mol |
IUPAC Name |
3-[3-oxo-3-(4-phenyldiazenylanilino)propyl]sulfanyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C30H28N6O2S/c37-29(31-23-11-15-27(16-12-23)35-33-25-7-3-1-4-8-25)19-21-39-22-20-30(38)32-24-13-17-28(18-14-24)36-34-26-9-5-2-6-10-26/h1-18H,19-22H2,(H,31,37)(H,32,38) |
InChI Key |
AVGZKYRLMIKAPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CCSCCC(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-4-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide](/img/structure/B449229.png)


![2-{2-[1-(4-Bromophenyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B449233.png)

![4-chloro-1-methyl-N'-[4-(pentyloxy)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B449236.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]-2-furohydrazide](/img/structure/B449237.png)
![Methyl 6-methyl-2-[(2,2,3,3-tetrafluoro-4-{[3-(methoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B449239.png)
![N-[4-(N-nonanoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449241.png)
![N-(3-{(1Z)-1-[2-(biphenyl-4-ylcarbonyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B449246.png)


![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B449250.png)
![4-chloro-N-[4-(N-{2-nitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B449253.png)
